molecular formula C20H17ClN2O3S B2904343 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946369-54-6

1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2904343
CAS No.: 946369-54-6
M. Wt: 400.88
InChI Key: CUOUUGONORCXAA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one (CAS 899977-11-8) is a synthetic small molecule with a molecular formula of C19H15ClN2O3S and a molecular weight of 386.9 g/mol . This pyrazin-2(1H)-one derivative is of significant interest in early-stage oncology research, particularly in the development of targeted protein tyrosine phosphatase inhibitors. Compounds featuring the 1-(4-chlorophenyl) moiety and pyrazinone core are frequently investigated as potential allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key signaling node and promising therapeutic target in various cancers, including esophageal cancer, leukemia, and solid tumors . The structure incorporates a 4-ethoxyphenyl ketone group linked via a thioether bridge, a configuration designed to modulate binding affinity and selectivity. Researchers value this compound for probing SHP2's role in oncogenic signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT, which regulate cell proliferation and survival . Its physicochemical properties make it a suitable candidate for in vitro biochemical and cellular assays to study enzyme inhibition mechanisms and apoptotic induction in cancer cell lines. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-2-26-17-9-3-14(4-10-17)18(24)13-27-19-20(25)23(12-11-22-19)16-7-5-15(21)6-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOUUGONORCXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxy group is attached to the phenyl ring.

    Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved through a reaction between a thiol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with receptors: Modulating receptor activity to produce desired biological effects.

    Pathway modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazin-2(1H)-one Derivatives with Halogenated Aryl Groups

  • 5-(4-Chlorophenyl)-1-methyl-3-nitropyrazin-2(1H)-one (5c, ) Structure: Differs at position 3 (nitro group vs. thioether in the target compound). Synthesis: Prepared via site-selective nitration, highlighting the versatility of pyrazinone functionalization .
  • 3-(4-Chlorophenyl)pyrazin-2(1H)-one ()

    • Structure : Lacks the thioether and ethoxyphenyl substituents.
    • Synthesis : Derived from 4-chlorobenzaldehyde and modified using POCl₃, a common reagent for introducing chlorinated groups. This suggests the target compound could be synthesized via similar nucleophilic substitution or coupling strategies .

Thioether-Linked Pyrazinone Derivatives

  • 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j, )

    • Structure : Shares the 4-chlorophenyl and thioether moieties but incorporates a triazolyl-quinazoline group instead of ethoxyphenyl.
    • Properties : Melting point 152–153°C; yield 73%. Exhibits antibacterial and antifungal activity, indicating that the thioether linkage may enhance bioactivity .
  • 1-(4-Chlorophenyl)-2-(phenylthio)ethanone () Structure: Simplest analog with a thioether-linked phenyl group. Commercial Availability: Sold by Santa Cruz Biotechnology (CAS sc-332826), underscoring the pharmacological relevance of this scaffold .

Pyrazinone Derivatives with Ethoxy/Ketone Substituents

  • 1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(para-tolyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide ()
    • Structure : Contains a 4-chlorophenyl ketone linked to a nitrogen heterocycle.
    • Application : Intermediate in antiviral agents (e.g., against H1N1), suggesting the target compound’s ethoxyphenyl-ketone group could be optimized for similar therapeutic targets .

Data Table: Key Analogous Compounds

Compound Name Core Structure Substituents at Position 3 Melting Point (°C) Yield (%) Notable Properties
Target Compound Pyrazin-2(1H)-one Thioethyl-4-ethoxyphenyl ketone N/A N/A Hypothesized enhanced solubility
5c () Pyrazin-2(1H)-one Nitro group N/A (yellow solid) 45 Electrophilic reactivity
5j () Pyrazin-2(1H)-one Triazolyl-quinazoline 152–153 73 Antibacterial/antifungal
3-(4-Chlorophenyl)pyrazin-2(1H)-one (Ev15) Pyrazin-2(1H)-one 4-Chlorophenyl N/A N/A Base for further derivatization
1-(4-Chlorophenyl)-2-(phenylthio)ethanone (Ev20) Acetophenone Phenylthio N/A N/A Commercial availability

Research Implications and Gaps

  • Synthetic Routes: and suggest thioether-linked pyrazinones can be synthesized via nucleophilic substitution (e.g., using aryl thiols and chloroacetyl intermediates) .
  • Biological Potential: Thioether and ethoxyphenyl groups in analogs () correlate with antimicrobial and antiviral activities, warranting exploration of the target compound’s efficacy .
  • Physicochemical Properties : The ethoxy group may improve solubility compared to nitro or halogenated analogs, a critical factor in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution between pyrazinone precursors and thiol-containing intermediates. For example, refluxing with POCl₃ and controlled pH adjustments can enhance intermediate stability . Purification via recrystallization (aqueous ethanol) or column chromatography improves yield and purity. Monitoring reaction progress using TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazinone to thioether precursor) reduces side products .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions, such as the chlorophenyl and ethoxyphenyl groups. Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peaks at ~419–483 m/z) . X-ray crystallography, using programs like SHELXL , resolves 3D conformation, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). HPLC tracks impurity profiles, while UV-Vis spectroscopy monitors absorbance changes. For oxidation-prone thioether linkages, inert atmospheres (N₂) and antioxidants (e.g., BHT) are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity) or impurity levels. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, compounds with 4-chlorophenyl groups showed enhanced anticancer activity in MCF-7 cells but not in HepG2, highlighting target selectivity . Replicate studies with standardized protocols (e.g., fixed DMSO concentrations) to minimize variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

  • Methodological Answer : Systematic substitution of the chlorophenyl, ethoxyphenyl, or thioether moieties modulates activity. For example, replacing 4-chlorophenyl with 4-fluorophenyl in analogs increased antibacterial potency (MIC from 8 µg/mL to 2 µg/mL) . Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like DNA gyrase or kinase domains .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Poor crystal growth due to flexible thioether chains is mitigated by slow vapor diffusion (e.g., hexane/ethyl acetate). High-resolution data collection (λ = 0.710–1.541 Å) and SHELXL refinement resolve disorder in the pyrazinone ring . Twinning or low symmetry (e.g., monoclinic vs. triclinic) requires iterative refinement with restraints on thermal parameters .

Q. How do reaction mechanisms differ when modifying the pyrazinone core versus the thioether side chain?

  • Methodological Answer : Pyrazinone modifications (e.g., halogenation) involve electrophilic aromatic substitution under acidic conditions (H₂SO₄ catalyst), while thioether synthesis relies on SN2 reactions with mercaptoethyl ketones. Mechanistic studies using ¹³C-isotope labeling or DFT calculations reveal rate-determining steps, such as nucleophilic attack at the α-carbonyl position .

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